Cas no 80-46-6 (4-Tert-Amylphenol)

4-Tert-Amylphenol structure
4-Tert-Amylphenol structure
Nome do Produto:4-Tert-Amylphenol
N.o CAS:80-46-6
MF:C11H16O
MW:164.244143486023
MDL:MFCD00002369
CID:34214
PubChem ID:6643

4-Tert-Amylphenol Propriedades químicas e físicas

Nomes e Identificadores

    • 4-tert-Amylphenol
    • PTAP
    • p-tert-pentylphenol
    • p-t-Amylphenol
    • P-(1,1-dimethylpropyl)phenol
    • 4-t-Pentylphenol
    • 4-tert-Pentylphenol
    • 4-(2-methylbutan-2-yl)phenol
    • 4-tert-Amylphenolneat
    • p-tert-Amylphenol
    • 4-(1,1-Dimethylpropyl)phenol
    • 1-Hydroxy-4(2-methyl-2-butyl)benzene
    • 4-t-Amylphenol
    • Amilphenol
    • Amilfenol
    • Pentaphen
    • Amyl phenol 4T
    • Phenol, 4-(1,1-dimethylpropyl)-
    • Phenol, p-tert-pentyl-
    • tert-Amylphenol
    • Ucar amyl phenol 4T
    • p-t-Pentylphenol
    • 4-(tert-pentyl)phenol
    • para-tert-Amylphenol
    • 4-(1,1-Dimethylpropyl)-1-phenol
    • Caswell No. 050
    • 2-Methyl-2-p-hydroxyphenylbutane
    • 1-Hydroxy-4-(1,1-dimethylpropyl
    • 4-(1,1-Dimethylpropyl)phenol (ACI)
    • Phenol, p-(1,1-dimethylpropyl)- (5CI)
    • Phenol, p-tert-pentyl- (6CI, 8CI)
    • 4-Tertamyl phenol
    • BirexSE
    • NSC 403672
    • NSC 4965
    • p-(α,α-Dimethylpropyl)phenol
    • 4-Tert-Amylphenol
    • MDL: MFCD00002369
    • Inchi: 1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3
    • Chave InChI: NRZWYNLTFLDQQX-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C(CC)(C)C)=CC=1

Propriedades Computadas

  • Massa Exacta: 164.12000
  • Massa monoisotópica: 164.12
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 132
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 20.2
  • Contagem de Tautomeros: 2
  • XLogP3: 3.9

Propriedades Experimentais

  • Cor/Forma: White needle like crystals.
  • Densidade: 0,96 g/cm3
  • Ponto de Fusão: 88-89 °C (lit.)
  • Ponto de ebulição: 255 °C(lit.)
  • Ponto de Flash: 111 ºC
  • Índice de Refracção: 1.5061 (estimate)
  • Solubilidade: H2O: insoluble
  • Coeficiente de partição da água: 37 mg/L (20 ºC)
  • Estabilidade/Prazo de validade: Stable. Incompatible with acid chlorides, acid anhydrides, strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 3.07980
  • Solubilidade: Soluble in ethanol, ether, benzene and chloroform, almost insoluble in water.
  • Merck: 7142

4-Tert-Amylphenol Informações de segurança

4-Tert-Amylphenol Dados aduaneiros

  • CÓDIGO SH:2907199090
  • Dados aduaneiros:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Tert-Amylphenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-20303-0.25g
4-(2-methylbutan-2-yl)phenol
80-46-6 95%
0.25g
$19.0 2023-09-16
abcr
AB125410-500 g
4-tert-Pentylphenol, 98%; .
80-46-6 98%
500 g
€103.00 2023-07-20
Apollo Scientific
OR925301-100g
4-tert-Amylphenol
80-46-6 95%
100g
£90.00 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
68985-100MG
4-Tert-Amylphenol
80-46-6
100mg
¥863.13 2023-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0460-25g
4-Tert-Amylphenol
80-46-6 98.0%(GC)
25g
¥195.0 2022-05-30
Enamine
EN300-20303-0.5g
4-(2-methylbutan-2-yl)phenol
80-46-6 95%
0.5g
$21.0 2023-09-16
Enamine
EN300-20303-1.0g
4-(2-methylbutan-2-yl)phenol
80-46-6 95%
1g
$26.0 2023-05-03
Enamine
EN300-20303-25.0g
4-(2-methylbutan-2-yl)phenol
80-46-6 95%
25g
$38.0 2023-05-03
Enamine
EN300-20303-0.1g
4-(2-methylbutan-2-yl)phenol
80-46-6 95%
0.1g
$19.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P217A-25g
4-Tert-Amylphenol
80-46-6 98%
25g
¥56.0 2022-05-30

4-Tert-Amylphenol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 50 °C
Referência
Synergistic Bronsted/lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers
Pan, Aaron; et al, ChemRxiv, 2021, 1, 1-9

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Alumina ,  Aluminum chloride ;  3 min
Referência
Ecofriendly solvent free microwave induced organic rearrangements of alkyl phenyl ethers in dry media conditions
Easwaramurthy, M.; et al, Organic Chemistry: An Indian Journal, 2006, 2(5-6), 127-130

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Benzenesulfonic acid ;  rt; rt → 120 °C; 2 h, 120 °C; 1 h, 120 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Benzene ;  neutralized
Referência
Alkylation of phenol with tert.-amyl alcohol
Saha, Manoranjan; et al, Bangladesh Journal of Scientific and Industrial Research, 2005, 40(3-4), 291-296

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
Preparation of 2-methyl-2-(4-hydroxyphenyl)butane
, Poland, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Pentane
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Water
1.4 Solvents: Ethyl acetate
Referência
Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium
Bailey, William F.; et al, Organic Letters, 2000, 2(4), 489-491

Synthetic Routes 6

Condições de reacção
Referência
4-Tert-amylphenol and 2,4-di-tert-amylphenol
, Japan, , ,

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Zirconium oxychloride (reaction products with chlorosulfonic acid) ;  rt → 140 °C; 1 h, 139 - 141 °C
Referência
Zirconia-modified superacid UDCaT-5. An efficient and versatile catalyst for alkylation reactions under solvent-free conditions
Yadav, Ganapati D.; et al, Synthetic Communications, 2008, 38(15), 2684-2691

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Anisole ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  22 °C
Referência
Trimethylsilyl Trifluoromethanesulfonate
Sweeney, Joseph; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Nickel(1+), hydrotetrakis(trimethylphosphine)-, salt with 1,1,1-trifluoro-N-[(tr… Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Catalysts: p-Toluenesulfonic acid ;  6 h, rt → 60 °C
1.3 Reagents: Ethyl acetate Solvents: Water
Referência
Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization
Kathe, Prasad M.; et al, Synlett, 2021, 32(16), 1629-1632

Synthetic Routes 10

Condições de reacção
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 h, rt
Referência
HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides
Huang, Pengcheng; et al, Organic Chemistry Frontiers, 2023, 10(10), 2476-2481

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ,  Water ;  24 h, 50 °C
Referência
Synergistic Bronsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers
Pan, Aaron; et al, Chemical Science, 2022, 13(12), 3539-3548

Synthetic Routes 12

Condições de reacção
Referência
Alkylation of phenol with α-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts
Chaudhuri, Basab; et al, Industrial & Engineering Chemistry Research, 1991, 30(1), 227-31

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Ethanol
Referência
Divergent and Selective Light Alkene Cross-Coupling
Wang, Zi-Chao; et al, Angewandte Chemie, 2023, 62(45),

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  7H-Acenaphth[1,2-d]imidazolium, 9-[2,6-bis(diphenylmethyl)-4-methylphenyl]-7-[2,… Solvents: Cyclohexane ;  30 min, rt
1.2 12 h, rt
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; overnight, rt
1.4 Reagents: Ethanol
Referência
Divergent and Selective Light Alkene Cross-Coupling
Wang, Zi-Chao; et al, Angewandte Chemie, 2023, 62(45),

4-Tert-Amylphenol Raw materials

4-Tert-Amylphenol Preparation Products

4-Tert-Amylphenol Fornecedores

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80-46-6)
Número da Ordem:SFD1554
Estado das existências:
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:02
Preço ($):
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-46-6)4-tert-Amylphenol
1690681
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-46-6)4-tert-Amylphenol
sfd10055
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito